2-cyano-N-[(3-fluorophenyl)methyl]acetamide
Description
2-Cyano-N-[(3-fluorophenyl)methyl]acetamide is a substituted acetamide derivative characterized by a cyano group (-CN) at the α-position of the acetamide backbone and a 3-fluorobenzyl moiety as the N-substituent. The molecular formula is C₁₀H₉FN₂O, with an average molecular weight of 192.19 g/mol (calculated from ). The fluorine atom at the meta position on the phenyl ring introduces moderate electron-withdrawing effects, influencing the compound’s reactivity, solubility, and intermolecular interactions. This compound is structurally related to pharmacologically active acetamides, which are often used as intermediates in drug synthesis or agrochemicals .
Properties
IUPAC Name |
2-cyano-N-[(3-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-3-1-2-8(6-9)7-13-10(14)4-5-12/h1-3,6H,4,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWWTVMFRJBSHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-cyano-N-[(3-fluorophenyl)methyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Chemical Reactions Analysis
2-cyano-N-[(3-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The active hydrogen on C-2 of the compound can participate in condensation and substitution reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the cyanoacetamide moiety.
Condensation Reactions: The carbonyl and cyano functions of the compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.
Scientific Research Applications
Chemical Synthesis
The compound serves as a crucial building block in organic synthesis. It is commonly utilized to create various heterocyclic compounds through several reaction mechanisms:
- Substitution Reactions : The active hydrogen on the C-2 position can participate in condensation and substitution reactions, facilitating the formation of more complex structures.
- Oxidation and Reduction Reactions : These reactions modify the functional groups attached to the cyanoacetamide moiety, enhancing its reactivity.
- Condensation Reactions : The carbonyl and cyano functionalities enable reactions with bidentate reagents, leading to diverse heterocycles.
Research indicates that derivatives of 2-cyano-N-[(3-fluorophenyl)methyl]acetamide exhibit promising biological activities:
- Anticancer Properties : The compound has been studied for its potential as an anticancer agent, specifically targeting pathways involved in breast cancer cell proliferation. It has shown selective activity against various cancerous cell lines .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like diclofenac .
- Antiviral Activity : The compound's ability to interact with specific biological targets suggests potential applications in antiviral therapies.
Material Science Applications
Beyond medicinal chemistry, this compound also finds utility in material science:
- Polymer Chemistry : It can be used as a precursor in synthesizing polymers with specific properties due to its reactive functional groups.
- Fluorinated Materials : The presence of fluorine in the compound enhances its stability and performance in various applications, including coatings and advanced materials.
Case Studies
Several studies have documented the applications and efficacy of this compound:
- A study focusing on its anticancer properties revealed that it selectively inhibited breast cancer cell lines while sparing healthy cells, demonstrating its potential as a targeted therapy .
- Research on its anti-inflammatory effects showed that derivatives significantly reduced edema volume compared to standard treatments, indicating its therapeutic promise .
Mechanism of Action
The mechanism of action of 2-cyano-N-[(3-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and acetamide groups play a crucial role in its reactivity and ability to form stable complexes with biological molecules . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The table below highlights key structural analogs and their substituent-driven properties:
Key Observations:
Position of Fluorine :
- The 3-fluorophenyl derivative (target compound) exhibits balanced electronic effects compared to the 2-fluorophenyl analog (), where steric hindrance near the acetamide group may reduce enzymatic interactions.
- 4-Fluorophenyl analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are common in heterocyclic synthesis due to favorable hydrogen bonding .
Electron-Withdrawing Groups :
- Nitro (e.g., 3-nitrophenyl) and trifluoromethyl () substituents significantly increase electrophilicity, making these compounds reactive intermediates in electrophilic substitutions .
- Chlorine (e.g., 2,4-dichlorobenzyl) enhances lipophilicity and resistance to metabolic degradation, explaining their prevalence in agrochemicals .
Steric and Hydrogen-Bonding Effects :
Biological Activity
2-Cyano-N-[(3-fluorophenyl)methyl]acetamide (CAS No. 566926-38-3) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H9FN2O, with a molecular weight of 192.19 g/mol. The compound features a cyano group, an acetamide moiety, and a fluorophenyl substituent, which contribute to its reactivity and biological interactions. The presence of the fluorine atom enhances its electronic properties, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. Common methods include:
- Regioselective attacks : Targeting specific positions on the aromatic ring.
- Cyclization reactions : Forming cyclic structures that may enhance biological activity.
These synthetic routes allow for the exploration of various derivatives that may exhibit improved pharmacological properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably:
- Farnesoid X Receptor (FXR) : The compound has been identified as a partial agonist of FXR, suggesting a role in metabolic regulation and potential therapeutic applications for conditions like nonalcoholic steatohepatitis.
- Protein Interaction : The cyano and acetamide groups facilitate stable complex formation with proteins or enzymes, influencing various biochemical pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:
These findings indicate that this compound could serve as a lead structure for developing novel anticancer therapies.
Other Biological Activities
In addition to anticancer effects, this compound exhibits:
- Antiviral Activity : Preliminary results suggest it may inhibit viral replication in certain models .
- Metabolic Regulation : Its role as an FXR agonist indicates potential applications in treating metabolic disorders.
Case Studies
- Pancreatic Cancer Model : In an orthotopic metastatic pancreatic ductal adenocarcinoma mouse model, treatment with this compound significantly reduced metastasis to the liver at doses of 10 mg/kg, highlighting its potential in cancer therapy .
- Diabetes Research : The compound's interaction with insulin signaling pathways has been studied, showing promise in modulating glucose metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
